molecular formula C21H26N2O3 B6080465 3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide

3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide

Cat. No. B6080465
M. Wt: 354.4 g/mol
InChI Key: GKXAOKGVMMUCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as EPM-01 and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of EPM-01 is not fully understood, but it is believed to act on the G protein-coupled receptor 35 (GPR35). This receptor is involved in a variety of physiological processes, including inflammation and pain. EPM-01 has been shown to activate GPR35, leading to downstream signaling pathways that result in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
EPM-01 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, EPM-01 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using EPM-01 in lab experiments is its well-defined mechanism of action. This compound has been extensively studied and its effects are well-characterized. Additionally, EPM-01 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using EPM-01 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of EPM-01. One potential area of research is the development of more potent and selective GPR35 agonists. Additionally, EPM-01 could be further studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the anti-tumor effects of EPM-01 could be further explored for its potential use in cancer therapy.
Conclusion:
In conclusion, 3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide is a chemical compound that has shown potential therapeutic applications in the treatment of inflammation, pain, and cancer. Its mechanism of action is well-characterized and it has been shown to have low toxicity in animal models. Future research on this compound could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide involves the reaction of 4-morpholinylphenylethylamine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminobenzamide to yield the final product. This synthesis method has been optimized to yield high purity and yield of EPM-01.

Scientific Research Applications

EPM-01 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-ethoxy-N-(2-morpholin-4-yl-1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-26-19-10-6-9-18(15-19)21(24)22-20(17-7-4-3-5-8-17)16-23-11-13-25-14-12-23/h3-10,15,20H,2,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXAOKGVMMUCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.